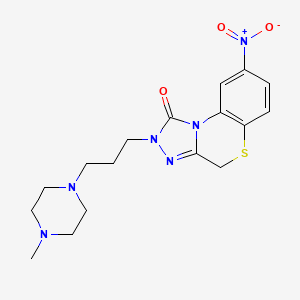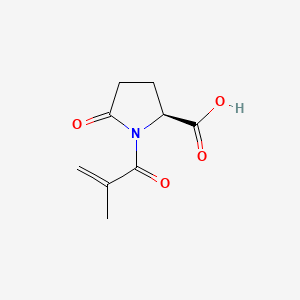
2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of base oil, low viscous, involves the refining of crude oil. The process includes several steps such as distillation, solvent extraction, and hydrocracking. Distillation separates the crude oil into different fractions based on boiling points. Solvent extraction removes impurities, and hydrocracking breaks down larger molecules into smaller, more stable ones .
Industrial Production Methods
Industrial production of base oil, low viscous, typically involves the use of advanced refining techniques to ensure high purity and performance. The process includes:
Vacuum Distillation: Separates the heavy fractions of crude oil.
Hydroprocessing: Uses hydrogen to remove sulfur, nitrogen, and other impurities.
Dewaxing: Removes wax to improve low-temperature properties.
Hydrofinishing: Enhances the stability and color of the final product.
化学反応の分析
Types of Reactions
Base oil, low viscous, primarily undergoes oxidation and thermal degradation. These reactions can affect the performance and stability of the oil.
Common Reagents and Conditions
Oxidation: Occurs in the presence of oxygen and heat, leading to the formation of acids, sludge, and varnish.
Thermal Degradation: Happens at high temperatures, resulting in the breakdown of hydrocarbon chains.
Major Products Formed
Oxidation Products: Acids, sludge, varnish.
Thermal Degradation Products: Smaller hydrocarbon molecules, gases.
科学的研究の応用
Base oil, low viscous, has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and lubricant in various chemical processes.
Biology: Serves as a medium for the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of medicinal ointments and creams.
Industry: Acts as a lubricant in machinery and automotive engines.
作用機序
The mechanism of action of base oil, low viscous, involves its ability to reduce friction and wear between moving parts. It forms a thin film on surfaces, preventing direct contact and minimizing heat generation. The molecular structure of the oil allows it to maintain stability under varying temperatures and pressures .
類似化合物との比較
Similar Compounds
Base oil, high viscous: Higher viscosity, used in heavy-duty applications.
Synthetic base oil: Man-made, offers better performance and stability.
Mineral oil: Derived from crude oil, similar properties but less refined.
Uniqueness
Base oil, low viscous, is unique due to its balance of low viscosity and high stability. It provides excellent lubrication while maintaining performance under a wide range of conditions. This makes it suitable for applications where both efficiency and reliability are critical .
特性
CAS番号 |
72717-05-6 |
|---|---|
分子式 |
C18H20N4O2S |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H20N4O2S/c1-13-4-5-14(10-20-13)9-15-11-21-18(22-17(15)23)19-6-8-25-12-16-3-2-7-24-16/h2-5,7,10-11H,6,8-9,12H2,1H3,(H2,19,21,22,23) |
InChIキー |
NLSZIIMWVUOOAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


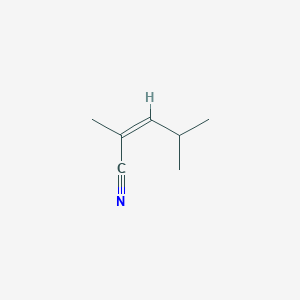

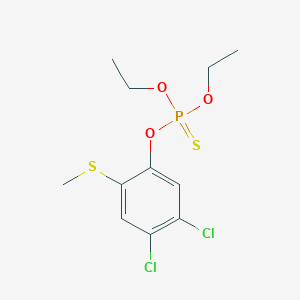
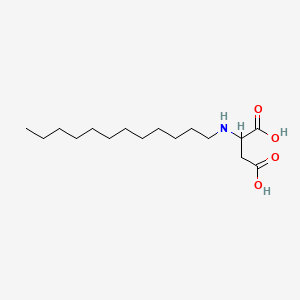
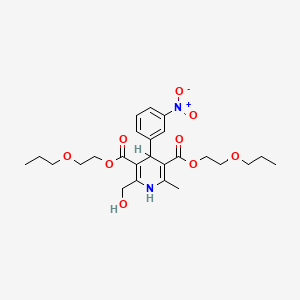
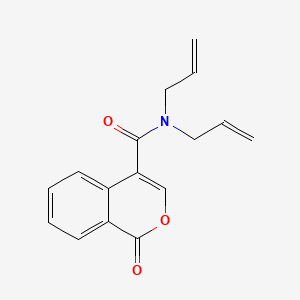
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
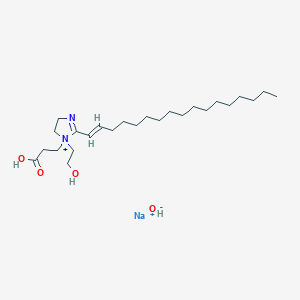

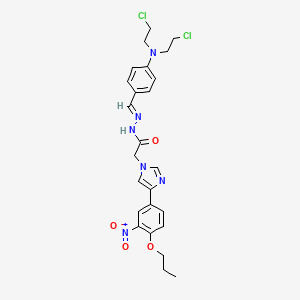
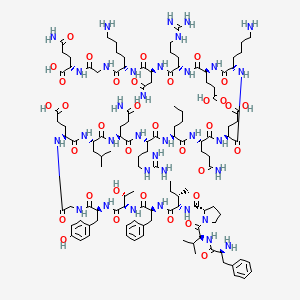
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
